Cas no 41851-59-6 ((-)-(S)-1-(4-Methoxyphenyl)ethylamine)

(-)-(S)-1-(4-Methoxyphenyl)ethylamine is a chiral amine derivative characterized by its (S)-configuration and a 4-methoxyphenyl substituent. This compound is commonly employed as a versatile building block in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its rigid aromatic structure and electron-donating methoxy group enhance its utility in chiral resolution and as a ligand precursor. The high enantiomeric purity of this amine makes it valuable for applications requiring stereochemical control, such as the synthesis of bioactive molecules or catalysts. It is typically handled under inert conditions to preserve its stability and reactivity.
(-)-(S)-1-(4-Methoxyphenyl)ethylamine structure
41851-59-6 structure
Product Name:(-)-(S)-1-(4-Methoxyphenyl)ethylamine
CAS No:41851-59-6
MF:C9H13NO
MW:151.205622434616
MDL:MFCD00671660
CID:55489
PubChem ID:793467
Update Time:2025-10-28

(-)-(S)-1-(4-Methoxyphenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Methoxyphenyl)ethanamine
    • (S)-p-Methoxy-alpha-methylbenzylamine
    • S-(-)-1-(4-Methoxyphenyl)ethylamine
    • (S)-(-)-1-(4-Methoxyphenyl)ethylamine
    • (-)-[(S)-1-(4-Methoxyphenyl)ethyl]amine
    • (1S)-1-(4-methoxyphenyl)ethanamine
    • (S)-1-(4-Methoxyphenyl)ethylamine
    • S(-)-1-(4-Methoxyphenyl)ethylamine
    • (S)-(-)-4-Methoxy-α-methylbenzylamine
    • (S)-(?)-4-Methoxy-α-methylbenzylamine
    • (S)-1-(4-Methoxy-phenyl)-ethylamine
    • (S)-p-Methoxy-ethylbenzylamine
    • (S)-(-)-4-Methoxy-alpha-methylbenzylamine
    • (s)-p-1-(4-methoxyphenyl) ethylamine
    • (S)-1-(4-methoxyphenyl)ethan-1-amine
    • (1S)-1-(4-methoxyphenyl)ethan-1-amine
    • (s)-4-methoxy-alpha-methylbenzylamin
    • (1S)-1-(4-methoxyphenyl)ethylamine
    • PubChem9919
    • s-
    • {(1S)-1-[4-(methyloxy)phenyl]ethyl}amine
    • [(1S)-1-[4-(Methyloxy)phenyl]ethyl]amine
    • AS-13191
    • SCHEMBL4779358
    • (S)-(-)-4-Methoxy-alpha-methylbenzylamine, ChiPros(R), produced by BASF, 99%
    • UNII-6GC7UU4LDV
    • DTXSID00355183
    • Z1127664047
    • (s)-4-methoxyphenylethylamine
    • (S)-(-)-4-methoxy-alpha-methyl benzyl amine
    • (1S)-1-(4-methoxy-phenyl)-ethylamine
    • 41851-59-6
    • AKOS005145913
    • (-)-alpha-(4-Methoxyphenyl)ethylamine
    • 6GC7UU4LDV
    • BDBM625983
    • CS-W009113
    • AKOS015851904
    • EC 700-847-2
    • (S)-(-)-4-Methoxy-alpha-methylbenzylamine, >=98.0% (sum of enantiomers, GC)
    • (1S)-1-[4-(methyloxy)phenyl]ethanamine
    • (alphaS)-4-Methoxy-alpha-methylbenzenemethanamine
    • AM20040441
    • (S)-(-)-1-(4-methoxyphenyl)-ethylamine
    • MFCD00671660
    • BDP7534CFN
    • 1-(S)-(4-methoxy-phenyl)-ethylamine
    • (S)-(-)-4-Methoxy- alpha -methylbenzylamine
    • M1512
    • 4-methoxy-alpha-(S)-methylbenzylamine
    • (S)-(-)-1-(4methoxyphenyl)ethylamine
    • (S)-(-)-1-(4-Methoxyphenyl)ethylamine, ChiPros?
    • EN300-112624
    • NSC 42442
    • (S)-1-(4-methoxyphenyl)-ethylamine
    • J-502308
    • EC 609-962-1
    • SCHEMBL56478
    • JTDGKQNNPKXKII-ZETCQYMHSA-N
    • 1-(4-Methoxyphenyl)ethanamine, (1S)-
    • A6874
    • (S)-1-(4-methoxyphenyl) ethylamine
    • (S)-p-1-(4-Methoxyphenyl)ethylamine
    • DB-031196
    • (-)-(S)-1-(4-Methoxyphenyl)ethylamine
    • MDL: MFCD00671660
    • Inchi: 1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1
    • InChI Key: JTDGKQNNPKXKII-ZETCQYMHSA-N
    • SMILES: O(C)C1C=CC(=CC=1)[C@H](C)N
    • BRN: 3196456

Computed Properties

  • Exact Mass: 151.10000
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.024 g/mL at 20 °C(lit.)
  • Melting Point: <-20 °C
  • Boiling Point: 240.3°C at 760 mmHg
  • Flash Point: 65°C/0.38mm
  • Refractive Index: n20/D 1.533
  • PSA: 35.25000
  • LogP: 2.41520
  • Sensitiveness: Air Sensitive
  • Specific Rotation: -32 º (neat)
  • Optical Activity: [α]20/D −32±2°, neat
  • Solubility: Not determined

(-)-(S)-1-(4-Methoxyphenyl)ethylamine Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8

(-)-(S)-1-(4-Methoxyphenyl)ethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(-)-(S)-1-(4-Methoxyphenyl)ethylamine Related Literature

Additional information on (-)-(S)-1-(4-Methoxyphenyl)ethylamine

Chemical Profile of (-)-(S)-1-(4-Methoxyphenyl)ethylamine (CAS No. 41851-59-6)

(-)-(S)-1-(4-Methoxyphenyl)ethylamine, identified by its Chemical Abstracts Service (CAS) number 41851-59-6, is a chiral amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its stereogenic center and aromatic substituent, exhibits a unique set of chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development. The presence of a 4-methoxyphenyl group appended to the amine moiety introduces both electronic and steric influences, which are critical in modulating its biological activity. This introduction aims to provide a comprehensive overview of the compound, its structural features, pharmacological significance, and recent advancements in research applications.

The molecular structure of (-)-(S)-1-(4-Methoxyphenyl)ethylamine consists of an ethylamine backbone with a stereocenter at the alpha carbon, resulting in two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer. The (S)-enantiomer, in particular, has been the focus of numerous studies due to its distinct pharmacological profile compared to its (R) counterpart. The 4-methoxyphenyl group, a meta-substituted aromatic ring, contributes to the compound's solubility, lipophilicity, and potential interactions with biological targets. These structural attributes are pivotal in determining its efficacy and selectivity in therapeutic applications.

In recent years, (-)-(S)-1-(4-Methoxyphenyl)ethylamine has been explored as a key intermediate in the synthesis of various bioactive molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which is crucial in modern drug design to minimize off-target effects and enhance therapeutic outcomes. The compound's amine functionality also makes it a versatile building block for peptidomimetics and other small-molecule drugs targeting neurological and cardiovascular disorders. Researchers have leveraged its structural framework to create novel analogs with improved pharmacokinetic profiles and reduced side effects.

One of the most compelling areas of research involving (-)-(S)-1-(4-Methoxyphenyl)ethylamine is its potential application in treating neurological disorders. Preclinical studies have suggested that this compound may interact with monoamine transporters and receptors, making it a candidate for therapies related to depression, anxiety, and neurodegenerative diseases. The 4-methoxyphenyl moiety is particularly noteworthy for its ability to modulate serotonergic pathways, which are implicated in mood regulation and cognitive function. Further investigation into its mechanism of action has revealed promising results in animal models, indicating its potential as a lead compound for further drug development.

The synthesis of (-)-(S)-1-(4-Methoxyphenyl)ethylamine has been optimized through various chemical methodologies to ensure high yield and enantioselectivity. One common approach involves the reduction of corresponding ketones using chiral catalysts or reagents that preserve the stereochemical integrity of the amine group. Advances in asymmetric synthesis have enabled more efficient production processes, reducing costs and improving scalability for industrial applications. Additionally, computational modeling has played a crucial role in predicting optimal reaction conditions and understanding the electronic properties of the molecule.

From a medicinal chemistry perspective, the exploration of (-)-(S)-1-(4-Methoxyphenyl)ethylamine has highlighted its utility as a pharmacophore in designing next-generation therapeutics. By modifying its core structure or appending additional functional groups, researchers can fine-tune its biological activity to target specific disease pathways. For instance, derivatives with enhanced blood-brain barrier penetration have shown promise in treating central nervous system disorders, while modifications aimed at improving metabolic stability have expanded its therapeutic window. These findings underscore the importance of structural diversity in optimizing drug candidates for clinical use.

The compound's interaction with biological targets has also been studied using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided insights into how (-)-(S)-1-(4-Methoxyphenyl)ethylamine binds to proteins and enzymes, offering a foundation for rational drug design. High-throughput screening (HTS) campaigns have further accelerated the discovery process by identifying novel derivatives with enhanced potency or selectivity. Such approaches are essential in navigating the complex landscape of drug development and ensuring that promising candidates progress efficiently through preclinical testing.

In conclusion, (-)-(S)-1-(4-Methoxyphenyl)ethylamine (CAS No. 41851-59-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for developing innovative therapeutics. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:41851-59-6)(-)-(S)-1-(4-Methoxyphenyl)ethylamine
A6874
Purity:99%
Quantity:500g
Price ($):594.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:41851-59-6)(S)-(-)-1-(4-Methoxyphenyl)ethylamine
1619042;sfd10570
Purity:98%/99.9%
Quantity:Company Customization/200kg
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